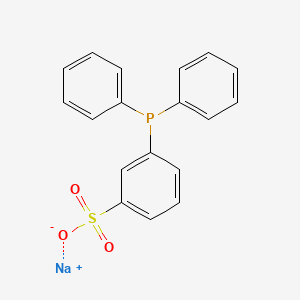
3-(diphénylphosphino)benzènesulfonate de sodium
Vue d'ensemble
Description
Sodium 3-(diphenylphosphino)benzenesulfonate is an organophosphorus compound with the molecular formula C18H14NaO3PS. It is a water-soluble phosphine ligand widely used in various chemical reactions and industrial applications. The compound is known for its ability to form stable complexes with transition metals, making it a valuable reagent in homogeneous catalysis.
Applications De Recherche Scientifique
Sodium 3-(diphenylphosphino)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions such as hydroformylation, hydrogenation, and carbon-carbon coupling reactions.
Biology: The compound is employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is used in the development of anti-cancer agents and other therapeutic compounds.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and polymers
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with the compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sodium 3-(diphenylphosphino)benzenesulfonate typically involves the sulfonation of triphenylphosphine. One common method includes the following steps:
Starting Material: Triphenylphosphine is used as the starting material.
Formation of Triphenylphosphine Fluoborate: Triphenylphosphine is reacted with fluoboric acid in 1,4-dioxane to form triphenylphosphine fluoborate.
Monosulfonation: The triphenylphosphine fluoborate is then reacted with fuming sulfuric acid to achieve monosulfonation.
Formation of Sodium Salt: The resulting product is treated with sodium hydroxide to form sodium 3-(diphenylphosphino)benzenesulfonate.
Industrial Production Methods
The industrial production of sodium 3-(diphenylphosphino)benzenesulfonate follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity by minimizing the formation of disulfonated byproducts and employing efficient separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-(diphenylphosphino)benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine ligand.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine ligand.
Substitution: Various substituted phosphine derivatives.
Mécanisme D'action
The mechanism of action of sodium 3-(diphenylphosphino)benzenesulfonate involves its ability to form stable complexes with transition metals. The phosphine ligand coordinates with the metal center, facilitating various catalytic processes. The sulfonate group enhances the water solubility of the compound, making it suitable for aqueous-phase reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylphosphine-3-sulfonic acid sodium salt
- Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt
- 2-(Diphenylphosphino)benzenesulfonic acid
Uniqueness
Sodium 3-(diphenylphosphino)benzenesulfonate is unique due to its combination of a phosphine ligand and a sulfonate group, providing both strong metal-binding properties and water solubility. This dual functionality makes it particularly valuable in aqueous-phase catalysis and other applications where solubility in water is essential .
Propriétés
Numéro CAS |
63995-75-5 |
|---|---|
Formule moléculaire |
C18H15NaO3PS |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
sodium;3-diphenylphosphanylbenzenesulfonate |
InChI |
InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21); |
Clé InChI |
UXHVWXXFHMLQMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)O.[Na] |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)




![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
![Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)






